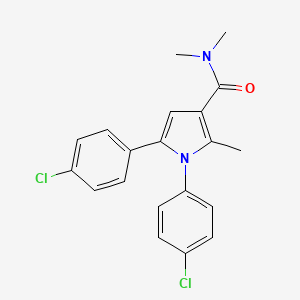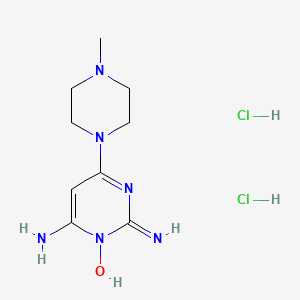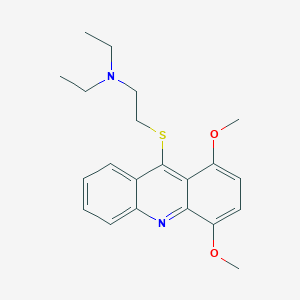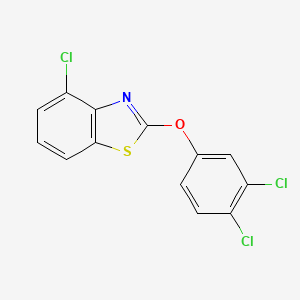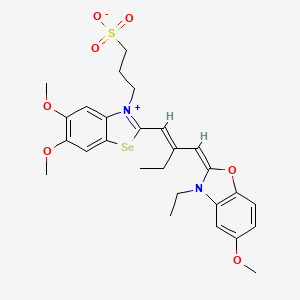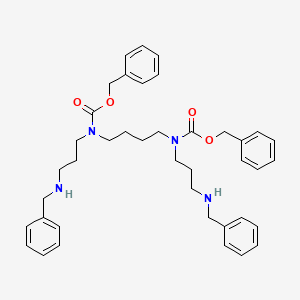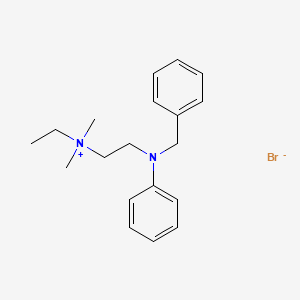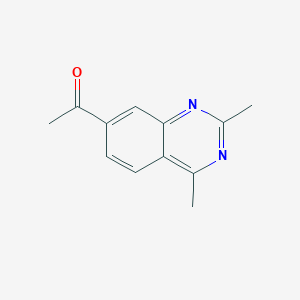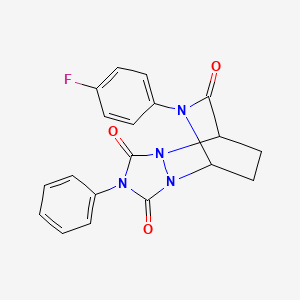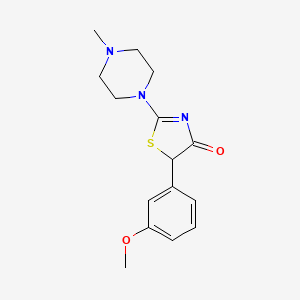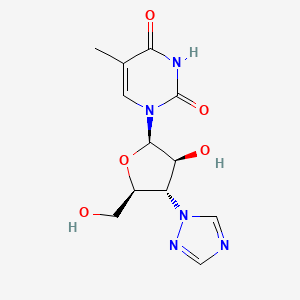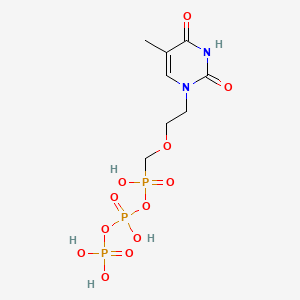
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diphosphorylphosphonylmethoxyethyl)thymine: is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, a pyrimidine nucleobase found in DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine typically involves the coupling of thymine with a phosphorylated ethyl groupThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, minimizing the use of expensive coupling reagents .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphoryl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic properties .
Biology: In molecular biology, this compound is used in the study of DNA replication and repair mechanisms. It acts as a substrate for various enzymes involved in nucleic acid metabolism, providing insights into the molecular processes governing genetic information .
Medicine: Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nucleic acid-based materials and as a reagent in biochemical assays. Its versatility and reactivity make it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)thymine involves its incorporation into DNA or RNA strands during nucleic acid synthesis. Once incorporated, it can disrupt the normal function of the nucleic acids, leading to the inhibition of viral replication or cancer cell growth. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity .
Vergleich Mit ähnlichen Verbindungen
Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS. It is a nucleoside reverse transcriptase inhibitor.
2’-Deoxy-5-methyluridine: Another thymine analog used in various biochemical applications.
Uniqueness: N-(2-Diphosphorylphosphonylmethoxyethyl)thymine is unique due to its specific phosphorylated structure, which enhances its reactivity and potential for incorporation into nucleic acids. This structural modification distinguishes it from other thymine analogs and contributes to its diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
130029-16-2 |
|---|---|
Molekularformel |
C8H15N2O12P3 |
Molekulargewicht |
424.13 g/mol |
IUPAC-Name |
[hydroxy(phosphonooxy)phosphoryl]oxy-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)ethoxymethyl]phosphinic acid |
InChI |
InChI=1S/C8H15N2O12P3/c1-6-4-10(8(12)9-7(6)11)2-3-20-5-23(13,14)21-25(18,19)22-24(15,16)17/h4H,2-3,5H2,1H3,(H,13,14)(H,18,19)(H,9,11,12)(H2,15,16,17) |
InChI-Schlüssel |
CHOTUYXMZJBCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
